An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
An In-depth Technical Guide to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyrrole core with both a formyl and a carboxylic acid group, makes it a versatile building block for more complex molecules. Most notably, it is a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and its role in the context of drug development.
Core Properties and Data
The chemical structure and properties of this compound are summarized below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.
Chemical and Physical Properties
The fundamental chemical and physical properties are presented in Table 1. The compound typically appears as a beige or yellow-brown crystalline powder.[1][3] It exhibits limited solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | PubChem |
| Synonyms | Sunitinib Intermediate, 2,4-dimethyl-5-formylpyrrole-3-carboxylic acid | [1][4] |
| CAS Number | 253870-02-9 | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Beige or yellow-brown crystalline powder | [1][3] |
| Melting Point | 283 °C | [1] |
| Boiling Point | 374.9 ± 42.0 °C (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, aqueous base | [1] |
| pKa | 5.56 ± 0.50 (Predicted) | [1] |
Spectroscopic Data
While this compound is a critical intermediate, detailed experimental spectroscopic data is not widely published in readily available literature. For reference and characterization purposes, Table 2 includes data for its immediate precursor, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9), which is often characterized en route to the final product.
Table 2: Spectroscopic and Analytical Data for Precursor (Ethyl Ester)
| Property | Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [5][6] |
| Molecular Weight | 195.21 g/mol | [5][6] |
| ¹H NMR | Data not explicitly detailed in search results. | |
| ¹³C NMR | Data not explicitly detailed in search results. | |
| Mass Spectrometry | Data not explicitly detailed in search results. | |
| Crystal Structure | Monoclinic, Space Group P2₁/c | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of the title compound and a representative biological assay relevant to its application are provided below.
Synthesis via Hydrolysis
The most common and well-documented method for synthesizing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is through the basic hydrolysis of its ethyl ester precursor.[2][3]
Objective: To produce 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid from its ethyl ester.
Materials:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent, e.g., 19.4 g, 100 mmol)
-
Methanol (e.g., 100 mL)
-
Water (e.g., 400 mL)
-
5N Potassium Hydroxide (KOH) solution (e.g., 200 mL)
-
5N Hydrochloric Acid (HCl) solution
-
Distilled water (for washing)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum oven
Methodology:
-
Dissolution: In a suitable reaction flask, dissolve Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a solvent mixture of methanol and water.[3]
-
Hydrolysis: Begin stirring the solution and slowly add the 5N KOH solution.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 3 hours with continuous stirring.[3]
-
Cooling & Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the solution to 3 by slowly adding 5N HCl solution.[3] A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected solid thoroughly with distilled water to remove any residual salts.[3]
-
Drying: Dry the final product, 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid, in a vacuum oven to yield a yellow-brown solid.[3] A typical yield for this procedure is around 94%.[3]
Synthesis Workflow for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)
Given that the title compound is a key precursor to the VEGFR-2 inhibitor Sunitinib, a representative protocol for evaluating the inhibitory activity of compounds against the VEGFR-2 kinase is highly relevant. This protocol is based on luminescence, measuring ATP consumption during the kinase reaction.
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound against recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP solution (e.g., 500 µM)
-
Test compound (dissolved in DMSO)
-
Luminescence-based assay kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Solid white 96-well assay plates
-
Luminometer plate reader
Methodology:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the stock solution. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and the kinase substrate. Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.
-
Assay Setup: To a 96-well plate, add the Master Mix to all wells. Add the diluted test compound to the "Test Inhibitor" wells. Add buffer with DMSO (vehicle control) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate Reaction: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Do not add enzyme to the "Blank" wells. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 45 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence assay kit according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and a second to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. A higher signal corresponds to more ATP remaining, indicating greater kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Biological Context and Signaling
The primary significance of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid lies in its role as a precursor to Sunitinib, a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs).
Role as a Sunitinib Intermediate
Sunitinib is an oral, multi-targeted tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] The synthesis of Sunitinib involves coupling 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with other chemical moieties to form the final active pharmaceutical ingredient. Therefore, the purity and availability of this pyrrole derivative are critical for pharmaceutical manufacturing.[2]
The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis—the formation of new blood vessels. In many tumors, this pathway is overactive, promoting the growth of blood vessels that supply the tumor with nutrients and oxygen. Sunitinib exerts its anti-cancer effect by inhibiting the kinase activity of VEGFR-2, thereby blocking downstream signaling.
Mechanism:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2.
-
Receptor Dimerization & Autophosphorylation: This binding causes two VEGFR-2 receptors to form a dimer, which activates their intracellular kinase domains. The domains then phosphorylate each other on specific tyrosine residues.
-
Downstream Signaling: The phosphorylated sites act as docking stations for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways.
-
Cellular Response: These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, leading to angiogenesis.
Sunitinib functions by competing with ATP for the binding site within the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream cascade.
Inhibition of the VEGFR-2 Signaling Pathway by Sunitinib.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]
- 4. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 6. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester [webbook.nist.gov]
- 7. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
